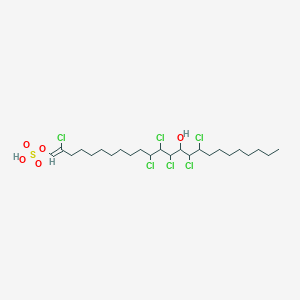
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate, also known as HCHL, is a highly potent chemical compound that has been extensively researched for its potential applications in the field of medicine and pharmacology. This compound is a member of the class of organochlorine compounds, which are known for their high toxicity levels and environmental persistence. In
科学的研究の応用
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and the modulation of cell signaling pathways. It has been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and proliferation.
実験室実験の利点と制限
One advantage of using 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate in lab experiments is its high potency, which allows for the study of its effects at low concentrations. However, its high toxicity levels also make it difficult to work with, and precautions must be taken to ensure the safety of researchers. Additionally, its environmental persistence can make it difficult to dispose of properly.
将来の方向性
There are a number of future directions for research on 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate, including further investigation of its antitumor and anti-inflammatory properties. It may also be useful to study the effects of this compound in combination with other compounds, such as chemotherapy drugs, to determine whether it can enhance their efficacy. Additionally, further research is needed to determine the long-term effects of this compound exposure on human health and the environment.
Conclusion:
In conclusion, this compound is a highly potent chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. Its antitumor and anti-inflammatory properties make it a promising candidate for further research, although its high toxicity levels and environmental persistence must be taken into consideration. Further research is needed to fully understand the mechanism of action and long-term effects of this compound, as well as its potential use in combination with other compounds for the treatment of various diseases.
合成法
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate can be synthesized using a variety of methods, including the reaction of 2,4,5-trichlorophenol with 1,3-dichloro-2-propanol in the presence of a strong base. Another method involves the reaction of 2,4,5-trichlorophenol with chlorosulfonic acid followed by hydrolysis with sodium hydroxide. These methods result in the formation of this compound, which can then be purified using chromatography techniques.
特性
CAS番号 |
156281-16-2 |
|---|---|
分子式 |
C24H42Cl6O5S |
分子量 |
655.4 g/mol |
IUPAC名 |
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C24H42Cl6O5S/c1-2-3-4-5-9-13-16-20(27)22(29)24(31)23(30)21(28)19(26)15-12-10-7-6-8-11-14-18(25)17-35-36(32,33)34/h17,19-24,31H,2-16H2,1H3,(H,32,33,34)/b18-17- |
InChIキー |
ACRMTHSZHIGDGF-ZCXUNETKSA-N |
異性体SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCC/C(=C/OS(=O)(=O)O)/Cl)Cl)Cl)Cl)O)Cl)Cl |
SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl |
正規SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl |
同義語 |
2,11,12,13,15,16-hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate malhamensilipin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235512.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)